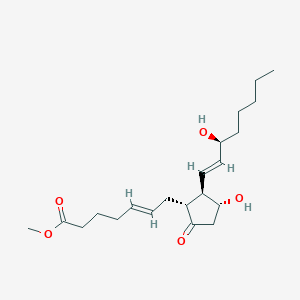

Prostaglandin E2 methyl ester

Descripción general

Descripción

El éster metílico de prostaglandina E2 es un análogo liposoluble de la prostaglandina E2, uno de los principales productos de la ciclooxigenasa del ácido araquidónico. Es conocido por su mayor solubilidad lipídica en comparación con la prostaglandina E2 . La prostaglandina E2 juega un papel importante en varios procesos fisiológicos, incluida la inflamación, la fertilidad, el parto, la integridad de la mucosa gástrica y la modulación inmunitaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster metílico de prostaglandina E2 se puede sintetizar a partir de prostaglandina E2 mediante esterificación. Un método común implica la reacción de prostaglandina E2 con diazometano en una mezcla de metanol-éter. La reacción generalmente tarda unos 15 minutos y los solventes se eliminan usando un evaporador rotatorio. El residuo aceitoso resultante se disuelve en cloroformo y se analiza mediante cromatografía en capa fina para confirmar su pureza .

Métodos de producción industrial: La producción industrial del éster metílico de prostaglandina E2 a menudo implica la conversión enzimática del ácido araquidónico a prostaglandina E2 utilizando extractos de glándulas vesiculares seminales de oveja. La presencia de glutatión asegura altos rendimientos. La prostaglandina E2 luego se esterifica para formar éster metílico de prostaglandina E2 .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster metílico de prostaglandina E2 sufre diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El éster metílico de prostaglandina E2 se puede oxidar utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: La reducción se puede lograr utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican halogenación o alquilación utilizando reactivos como halógenos o haluros de alquilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados hidroxilados, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Neurological Applications

Reduction of Cataplexy in Canines

PGE2-Me has been studied for its effects on narcolepsy, particularly in canine models. Research indicates that intravenous administration of PGE2-Me significantly reduces cataplexy episodes in genetically predisposed narcoleptic Doberman pinschers. The efficacy of PGE2-Me was found to be four times greater than that of PGE2, suggesting a potent central nervous system action that may influence rapid-eye-movement (REM) sleep regulation. The effects were long-lasting and specific to cataplexy without altering other behaviors, indicating a targeted therapeutic potential for sleep disorders .

Induction of Hyperthermia

Another notable application of PGE2-Me is its role in inducing hyperthermia. Studies conducted on urethane-anesthetized rats revealed that PGE2-Me administration led to a more pronounced increase in body temperature compared to PGE2. This effect was attributed to enhanced central penetration and rapid conversion to PGE2 within the brain, suggesting that PGE2-Me could be utilized to study thermoregulatory mechanisms and their implications in various physiological and pathological states .

Drug Discovery and Development

Synthesis and Library Construction

PGE2-Me is also significant in the field of medicinal chemistry, particularly in the synthesis of prostanoid libraries for drug discovery. Its unique chemical properties allow researchers to explore structure-activity relationships (SAR) effectively. By utilizing PGE2-Me on soluble-polymer supports, scientists can create diverse libraries that facilitate high-throughput screening for novel therapeutic agents targeting various biological pathways .

Potential in Anti-inflammatory Research

Given the role of prostaglandins in inflammation, PGE2-Me is being investigated for its anti-inflammatory properties. Its ability to modulate immune responses makes it a candidate for developing new anti-inflammatory drugs. Ongoing research aims to elucidate the specific pathways through which PGE2-Me exerts its effects, potentially leading to innovative treatments for inflammatory diseases .

Summary of Findings

Mecanismo De Acción

El éster metílico de prostaglandina E2 ejerce sus efectos uniéndose a receptores específicos de prostaglandinas, incluidos EP1, EP2, EP3 y EP4. Estos receptores están acoplados a diferentes vías de señalización, como la vía adenilato ciclasa-AMPc. La activación de estos receptores conduce a diversas respuestas fisiológicas, incluida la modulación de la inflamación, la contracción del músculo liso y la regulación de la respuesta inmunitaria .

Compuestos similares:

Prostaglandina E1: Otro miembro de la familia de las prostaglandinas con efectos fisiológicos similares pero diferentes afinidades por los receptores.

Prostaglandina F2α: Conocida por su papel en la inducción del trabajo de parto y el control de la hemorragia posparto.

Prostaglandina D2: Involucrada en las respuestas alérgicas y la regulación del sueño

Singularidad: El éster metílico de prostaglandina E2 es único debido a su mayor solubilidad lipídica, que le permite interactuar de manera más efectiva con las membranas lipídicas y los receptores. Esta propiedad lo hace particularmente útil en investigación y aplicaciones terapéuticas donde la solubilidad lipídica es crucial .

Comparación Con Compuestos Similares

Prostaglandin E1: Another member of the prostaglandin family with similar physiological effects but different receptor affinities.

Prostaglandin F2α: Known for its role in inducing labor and controlling postpartum hemorrhage.

Prostaglandin D2: Involved in allergic responses and sleep regulation

Uniqueness: Prostaglandin E2 methyl ester is unique due to its enhanced lipid solubility, which allows it to interact more effectively with lipid membranes and receptors. This property makes it particularly useful in research and therapeutic applications where lipid solubility is crucial .

Actividad Biológica

Prostaglandin E2 methyl ester (PGE2-Me) is a lipophilic derivative of prostaglandin E2 (PGE2), known for its diverse biological activities. This article provides an overview of the biological effects, mechanisms of action, and relevant research findings associated with PGE2-Me, supported by data tables and case studies.

Overview of this compound

PGE2-Me is synthesized from arachidonic acid and is classified as an unsaturated carboxylic acid. It plays significant roles in various physiological processes, including inflammation, fever regulation, and gastrointestinal protection. Unlike PGE2, which is hydrophilic, PGE2-Me exhibits enhanced lipid solubility, allowing it to penetrate cellular membranes more effectively.

1. Thermoregulation and Cardiovascular Effects

Research indicates that PGE2-Me induces hyperthermia more effectively than PGE2 when administered intravenously to urethane-anesthetized rats. A study demonstrated that doses ranging from 0.01 to 1.0 mg/kg resulted in a dose-dependent increase in rectal temperature, with PGE2-Me causing a rise in temperature approximately 1.5 times greater than that induced by PGE2 alone. This hyperthermic response was accompanied by tachycardia and hypertension, suggesting a significant central nervous system action .

Table 1: Hyperthermic Response to PGE2 and PGE2-Me

| Dose (mg/kg) | Rectal Temperature Increase (°C) | Maximum Change (°C) |

|---|---|---|

| 0.01 | 0.14 ± 0.08 | 0.14 |

| 0.1 | 0.48 ± 0.12 | 0.48 |

| 1.0 | 1.38 ± 0.16 | 1.38 |

2. Gastroprotective Effects

PGE2-Me has been shown to protect gastric mucosal integrity in various experimental settings. In a study involving rats subjected to acidified taurocholic acid injury, pretreatment with PGE2-Me maintained the incorporation of fatty acids into phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which are crucial for cell membrane integrity . This protective mechanism suggests that PGE2-Me may inhibit the deacylation-reacylation cycle of phospholipids.

Table 2: Effects of PGE2-Me on Fatty Acid Incorporation

| Treatment | Incorporation of Palmitic Acid into PC (%) | Incorporation of Glycerol into PE (%) |

|---|---|---|

| Control | Decreased | Unaffected |

| Acidified Taurocholic Acid | Further decreased | Slightly affected |

| PGE2-Me + Acidified Taurocholic | Maintained | Maintained |

3. Neurological Effects

In canine models of narcolepsy, administration of PGE2 and PGE2-Me resulted in a dose-dependent reduction in cataplexy episodes, indicating potential therapeutic applications in sleep disorders . The mechanism may involve modulation of neurotransmitter systems influenced by prostaglandins.

Case Studies

Case Study: Topical Application for Gastrointestinal Hemorrhage

A double-blind study assessed the efficacy of topical PGE2 in patients with acute upper gastrointestinal hemorrhage. The results showed improved endoscopic injury scores in the PGE2 group compared to placebo, although there were no significant differences in transfusion requirements or overall outcomes . This highlights the potential role of PGE2-Me in enhancing mucosal healing.

PGE2-Me exerts its biological effects primarily through interactions with G protein-coupled receptors (GPCRs). It activates EP receptors (EP1-EP4), which mediate various signaling pathways involved in inflammation, pain perception, and cellular proliferation . The lipophilicity of PGE2-Me allows for rapid uptake into cells and subsequent hydrolysis to release active PGE2 within tissues.

Propiedades

Número CAS |

31753-17-0 |

|---|---|

Fórmula molecular |

C21H34O5 |

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

methyl (E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16-,17+,18+,20+/m0/s1 |

Clave InChI |

WGCXTGBZBFBQPP-APRSVDTJSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C/CCCC(=O)OC)O)O |

SMILES canónico |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

Sinónimos |

PGE2 methyl ester prostaglandin E2 methyl ester prostaglandin E2 methyl ester, (5Z,11alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11alpha,12alpha,13E,15S)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15R)-isomer prostaglandin E2 methyl ester, (5Z,8beta,11beta,12alpha,13E,15S)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.